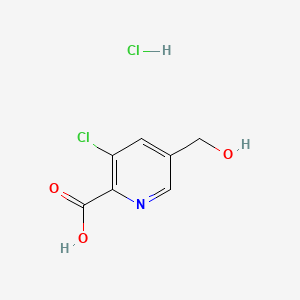
3-Chloro-5-(hydroxymethyl)pyridine-2-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-(hydroxymethyl)pyridine-2-carboxylic acid hydrochloride is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a chloro group at the third position, a hydroxymethyl group at the fifth position, and a carboxylic acid group at the second position of the pyridine ring. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(hydroxymethyl)pyridine-2-carboxylic acid hydrochloride typically involves the chlorination of 5-(hydroxymethyl)pyridine-2-carboxylic acid. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to prevent decomposition.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-5-(hydroxymethyl)pyridine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 3-Chloro-5-(carboxymethyl)pyridine-2-carboxylic acid.
Reduction: 3-Chloro-5-(hydroxymethyl)pyridine-2-methanol.
Substitution: 3-Amino-5-(hydroxymethyl)pyridine-2-carboxylic acid or 3-Thio-5-(hydroxymethyl)pyridine-2-carboxylic acid.
Aplicaciones Científicas De Investigación
3-Chloro-5-(hydroxymethyl)pyridine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules that can be used in drug discovery and development.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-(hydroxymethyl)pyridine-2-carboxylic acid hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro group and hydroxymethyl group play crucial roles in its binding affinity and specificity towards molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-5-(methyl)pyridine-2-carboxylic acid
- 3-Chloro-5-(hydroxymethyl)pyridine
- 3-Chloro-5-(hydroxymethyl)pyridine-2-methanol
Uniqueness
3-Chloro-5-(hydroxymethyl)pyridine-2-carboxylic acid hydrochloride is unique due to the presence of both a chloro group and a hydroxymethyl group on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Its hydrochloride form enhances its solubility, making it more suitable for various applications compared to its non-salt counterparts.
Propiedades
Fórmula molecular |
C7H7Cl2NO3 |
|---|---|
Peso molecular |
224.04 g/mol |
Nombre IUPAC |
3-chloro-5-(hydroxymethyl)pyridine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H6ClNO3.ClH/c8-5-1-4(3-10)2-9-6(5)7(11)12;/h1-2,10H,3H2,(H,11,12);1H |
Clave InChI |
VHZUBEQHRQOXMI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1Cl)C(=O)O)CO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


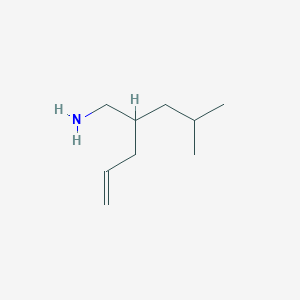
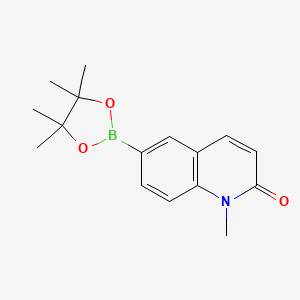
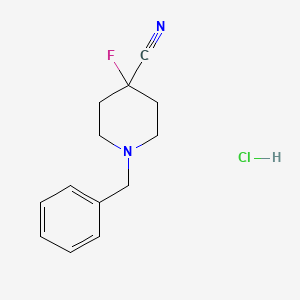
![3-Bromoimidazo[1,2-a]pyridin-7-amine dihydrochloride](/img/structure/B13471986.png)
![1-[(Methylamino)methyl]naphthalen-2-ol hydrochloride](/img/structure/B13471987.png)



![Methyl 4-methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13472018.png)
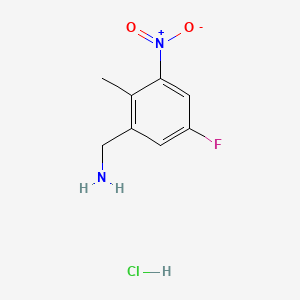
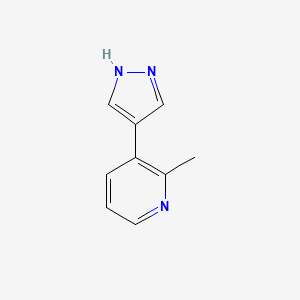
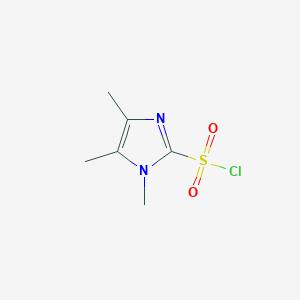
![5-(tert-Butyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B13472043.png)

